(4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine hcl

Overview

Description

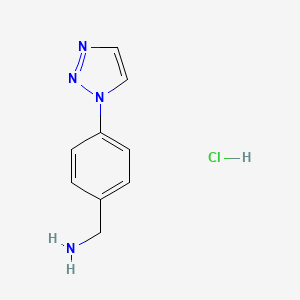

(4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C9H11ClN4. It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a 1H-1,2,3-triazole group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine hydrochloride typically involves the reaction of 4-azidophenylmethanamine with an alkyne in the presence of a copper(I) catalystThe reaction conditions usually involve a solvent such as dimethyl sulfoxide (DMSO) or water, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for (4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine hydrochloride may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazole derivatives.

Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, and other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like acyl chlorides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve solvents like ethanol, methanol, or dichloromethane .

Major Products Formed

The major products formed from these reactions include various triazole derivatives, amides, and other nitrogen-containing compounds. These products can have different properties and applications depending on the specific functional groups introduced .

Scientific Research Applications

(4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.

Mechanism of Action

The mechanism of action of (4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. These interactions can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine hydrochloride include other triazole derivatives, such as:

- (4-(1H-1,2,3-Triazol-1-YL)phenyl)ethanamine

- (4-(1H-1,2,3-Triazol-1-YL)phenyl)propanamine

- (4-(1H-1,2,3-Triazol-1-YL)phenyl)butanamine

Uniqueness

The uniqueness of (4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine hydrochloride lies in its specific substitution pattern and the presence of both the triazole ring and the amine group.

Biological Activity

(4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine hydrochloride, with the chemical formula C9H11ClN4 and CAS number 1107632-55-2, is a triazole derivative that has garnered attention for its potential biological activities. This compound is synthesized through a copper-catalyzed reaction of 4-azidophenylmethanamine with an alkyne, typically in a solvent such as dimethyl sulfoxide (DMSO) or water.

Chemical Structure and Properties

The structure of (4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine hydrochloride features a phenyl ring substituted with a 1H-1,2,3-triazole moiety. This structural configuration is significant as it influences the compound's biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry. Here are some key areas of interest:

Antimicrobial Activity

Several studies have reported the antimicrobial properties of triazole derivatives. The presence of the triazole ring is known to enhance the activity against a range of pathogens, including bacteria and fungi. For instance, compounds with similar structures have been shown to inhibit the growth of Candida albicans and Staphylococcus aureus at micromolar concentrations .

Anticancer Potential

Triazole derivatives are being explored for their anticancer properties. In vitro studies have demonstrated that (4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine hydrochloride can induce apoptosis in cancer cell lines. For example, compounds related to this structure have been tested against various cancer cell lines such as HepG2 and MCF-7, showing significant cytotoxic effects with IC50 values in the low micromolar range .

Enzyme Inhibition

The compound has also been investigated for its potential to inhibit specific enzymes related to disease mechanisms. Notably, triazole derivatives have been found to act as inhibitors of carbonic anhydrases (CAs), which are implicated in tumor progression and metastasis. Selective inhibition of certain isoforms like hCA IX has been observed at nanomolar concentrations .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds similar to (4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine hydrochloride exhibited significant inhibition zones against E. coli and C. albicans, suggesting its potential as a lead compound for further development in antimicrobial therapies .

Study 2: Anticancer Activity

In another study focusing on anticancer properties, researchers synthesized a series of triazole-containing compounds and assessed their effects on human cancer cell lines. The results showed that one derivative had an IC50 value of 12 µM against MCF-7 cells and induced apoptosis through caspase activation pathways .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine HCl, and how do reaction conditions influence yield and purity?

The compound is synthesized via nucleophilic substitution, where 4-(chloromethyl)benzylamine reacts with 1H-1,2,3-triazole under alkaline conditions (e.g., KOH/EtOH). Key parameters include:

- Catalyst : Alkaline conditions (pH 10–12) enhance triazole reactivity.

- Temperature : 60–80°C for 12–24 hours achieves >70% yield .

- Purification : Recrystallization (ethanol/water) or chromatography (silica gel, CH₂Cl₂/MeOH) ensures >95% purity.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- FT-IR : Confirms triazole C-N stretching (1520–1570 cm⁻¹) and NH₂ bending (1600–1650 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 7.2–8.1 ppm) and methylamine protons (δ 3.2–3.5 ppm) .

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) resolves impurities with retention time ~8.2 min .

Advanced Research Questions

Q. How can computational tools (e.g., AI-driven synthesis planners) improve the design of novel derivatives with enhanced bioactivity?

AI platforms (e.g., PubChem’s synthesis planner) predict feasible routes by analyzing retrosynthetic pathways and steric/electronic effects. For example:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces diverse substituents at the triazole ring .

- Docking Studies : Molecular modeling identifies derivatives with stronger binding to target enzymes (e.g., CYP450) via hydrogen bonding and π-π stacking .

Q. How should researchers resolve contradictions in biological assay data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Consistency : Standardize assay protocols (e.g., cell line, incubation time) to minimize variability.

- Control Experiments : Use reference inhibitors (e.g., ketoconazole for CYP assays) to validate results .

- Statistical Analysis : Apply ANOVA or Tukey’s test to identify outliers caused by solvent effects or enzyme batch differences .

Q. What mechanistic insights explain the compound’s interaction with biological targets (e.g., antimicrobial activity)?

- Triazole Coordination : The 1,2,3-triazole ring chelates metal ions (e.g., Fe³⁺ in bacterial enzymes), disrupting redox pathways .

- Hydrogen Bonding : The NH₂ group forms H-bonds with catalytic residues (e.g., Ser129 in β-lactamase), inhibiting substrate hydrolysis .

Q. How to design dose-response experiments for evaluating cytotoxicity in cancer cell lines?

- Cell Lines : Use at least two models (e.g., HeLa, MCF-7) to assess selectivity.

- Dose Range : 0.1–100 μM, with 24–72 hour exposure .

- Endpoint Assays : MTT or resazurin reduction to quantify viability. Normalize data to untreated controls .

Q. What strategies mitigate instability of the free amine group during long-term storage?

- Salt Form : HCl salt enhances stability (shelf life >2 years at -20°C) .

- Lyophilization : Store as a lyophilized powder under argon to prevent oxidation .

Properties

IUPAC Name |

[4-(triazol-1-yl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.ClH/c10-7-8-1-3-9(4-2-8)13-6-5-11-12-13;/h1-6H,7,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEHYEMYUJFBBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)N2C=CN=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107632-55-2 | |

| Record name | Benzenemethanamine, 4-(1H-1,2,3-triazol-1-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1107632-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.